Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate is a complex organic compound with a molecular weight of 440.52 g/mol It is known for its unique structure, which includes a benzothiophene core, a phenyl acetate group, and a tert-butoxycarbonyl-protected carbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Phenyl Acetate Group: The phenyl acetate group is introduced via an esterification reaction using phenyl acetic acid and an appropriate alcohol.
Protection of the Carbamimidoyl Group: The carbamimidoyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the phenyl acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene core.
Reduction: Reduced forms of the ester and carbamimidoyl groups.
Substitution: Substituted benzothiophene or phenyl acetate derivatives.
Scientific Research Applications
Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide
- N-{[1-(N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-phenylalanyl)-4-piperidinyl]carbonyl}-L-valine
Uniqueness
Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate is unique due to its specific combination of functional groups and structural features. The presence of the benzothiophene core and the protected carbamimidoyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(E)-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]methyl]-1-benzothiophen-4-yl]oxy]-2-phenylacetate |
InChI |
InChI=1S/C23H24N2O5S/c1-23(2,3)30-22(27)25-24-14-16-13-17-18(11-8-12-19(17)31-16)29-20(21(26)28-4)15-9-6-5-7-10-15/h5-14,20H,1-4H3,(H,25,27)/b24-14+ |
InChI Key |
KDZNTRGPQBHJBC-ZVHZXABRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.